molecular formula C16H20O4 B14094220 2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine

2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B14094220
M. Wt: 276.33 g/mol
InChI Key: PYGUIKGXJRRUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Benzyl-4,6-O-isopropylidene-D-glucal is a synthetic carbohydrate derivative. It is a protected form of D-glucal, which is a sugar derivative. The compound is characterized by the presence of benzyl and isopropylidene groups, which protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal typically involves the protection of D-glucal. The process begins with the selective protection of the hydroxyl groups using benzyl and isopropylidene groups. The reaction conditions often involve the use of benzyl chloride and acetone in the presence of an acid catalyst to form the isopropylidene group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically the same, but the quantities and equipment are adjusted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-O-Benzyl-4,6-O-isopropylidene-D-glucal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions at the hydroxyl sites, allowing for selective reactions at other positions. This selectivity is crucial in the synthesis of complex molecules, where specific functional groups need to be modified without affecting others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Benzyl-4,6-O-isopropylidene-D-glucal is unique due to its specific combination of protective groups, which provides a balance of stability and reactivity. This makes it particularly useful in selective synthetic applications where other similar compounds might not offer the same level of control .

Properties

IUPAC Name

2,2-dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-16(2)19-11-14-15(20-16)13(8-9-17-14)18-10-12-6-4-3-5-7-12/h3-9,13-15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGUIKGXJRRUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C=CO2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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